3-Fluorobenzotrifluoride
Overview
Description
3-Fluorobenzotrifluoride, also known as this compound, is a useful research compound. Its molecular formula is C7H4F4 and its molecular weight is 164.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10315. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluoroform as a Difluorocarbene Source : Fluoroform (CHF3) can be used as a source of difluorocarbene for converting phenols and thiophenols into difluoromethoxy and difluorothiomethoxy derivatives. This method utilizes moderate temperatures and atmospheric pressure, providing moderate to good yields (Thomoson & Dolbier, 2013).
Continuous-Flow Synthesis : The continuous-flow synthesis of 5-fluoro-2-nitrobenzotrifluoride is achieved through the nitration of 3-fluorobenzotrifluoride. This process is safer and more efficient than traditional methods, thanks to enhanced mass and heat transfer rates (Chen et al., 2020).
Electrochemistry of Ionic Liquids : The electrochemistry of 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate ionic liquid was studied, revealing the production of BF3 and fluorocarbons at the anode while undergoing dimerization and dealkylation reactions at the cathode (Xiao & Johnson, 2003).
Catalytic Fluoromethylation : Photoredox catalysis has emerged as a useful tool for radical reactions, including catalytic fluoromethylation of carbon-carbon multiple bonds. This method offers efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).
Transition Metal Fluoride Complexes in Catalysis : Molecular iron(II) fluorides have potential applications in catalysis, including C-F bond activation and fluorocarbon functionalization, demonstrating the versatility of transition metal fluoride complexes (Vela et al., 2005).
Synthesis of Novel Herbicides : The synthesis process of novel herbicides like Beflubutamid involves the nitrification reaction of 2-fluorobenzotrifluoride, showcasing its role in the development of agricultural chemicals (Chen Huan-you, 2012).
Magnetic Sorbents in Environmental Analysis : The synthesis of 3-fluorobenzoyl chloride functionalized magnetic nanoparticles for the efficient extraction of perfluorinated compounds from river water samples highlights its application in environmental analysis (Yan et al., 2013).
Safety and Hazards
3-Fluorobenzotrifluoride is highly flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, mist, or gas, ensuring adequate ventilation, and keeping away from heat, sparks, open flames, and hot surfaces .
Relevant Papers
One relevant paper found discusses the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor system through the nitration of this compound .
Mechanism of Action
Target of Action
3-Fluorobenzotrifluoride is primarily used as a fluorinated aromatic solvent
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. For instance, it has been used to investigate electrogenerated chemiluminescence of 9,10-diphenylanthracene, rubrene, and anthracene . It has also been used to prepare 2-nitro-5-fluorobenzotrifluoride via nitration reaction .
Pharmacokinetics
Its physical properties such as boiling point (101-102 °c), density (1302 g/mL at 25 °C), and refractive index (n20/D 14) can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of this compound’s action is largely dependent on the specific chemical reaction it is involved in. As a solvent, it can facilitate chemical reactions and influence their outcomes. For example, it has been used to investigate electrogenerated chemiluminescence of certain compounds .
Biochemical Analysis
Biochemical Properties
It is known that it can participate in nitration reactions to produce other fluorinated compounds
Cellular Effects
It has been suggested that it may have some influence on cellular processes due to its use in chemical reactions
Temporal Effects in Laboratory Settings
It has been used in chemical reactions, suggesting that it may have some stability under laboratory conditions
Dosage Effects in Animal Models
There is currently no available information on the effects of 3-Fluorobenzotrifluoride at different dosages in animal models
Properties
IUPAC Name |
1-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOWGKOVMBDPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193140 | |
Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-80-9 | |
Record name | 3-Fluorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Fluorobenzotrifluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α,3-tetrafluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-fluorobenzotrifluoride in electrochemiluminescence studies?
A: this compound plays a crucial role as a solvent in electrochemiluminescence (ECL) studies involving aromatic luminophores like 9,10-diphenylanthracene (DPA) and rubrene. Research suggests that using this compound in combination with acetonitrile, instead of benzene, enhances the ECL efficiency when 1,4-naphthoquinone acts as a non-emitting partner. [] This enhancement is attributed to the influence of this compound on the radical anion stability of 1,4-naphthoquinone and the overall solvent polarity. []
Q2: How does this compound impact the detection of volatile organic compounds?
A: this compound has been investigated as a potential tracer for human breath analysis. [] Studies have shown that, following a brief exposure, this compound can be detected in a subject’s breath for a limited duration. [] This finding highlights its potential utility in developing tools for applications in areas such as toxicology and forensics.
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